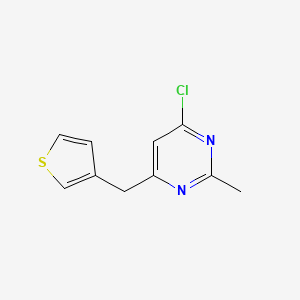

4-Chloro-2-méthyl-6-(thiophène-3-ylméthyl)pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” is C9H7ClN2S. The molecular weight is 210.68 g/mol.

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” are complex and involve multiple steps . The reactions proceed through various pathways, including oxidative dehydrogenation, annulation, and oxidative aromatization .

Applications De Recherche Scientifique

Chimie Médicinale

Le thiophène et ses dérivés substitués, y compris « 4-Chloro-2-méthyl-6-(thiophène-3-ylméthyl)pyrimidine », constituent une classe très importante de composés hétérocycliques qui présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils ont été rapportés comme possédant un large éventail de propriétés thérapeutiques avec des applications diverses en chimie médicinale .

Propriétés Anti-inflammatoires

Les pyrimidines, y compris « this compound », présentent un éventail d'effets pharmacologiques, notamment des effets anti-inflammatoires . Leurs effets anti-inflammatoires sont attribués à leur réponse inhibitrice vis-à-vis de l'expression et des activités de certains médiateurs inflammatoires essentiels .

Propriétés Antimicrobiennes

Les dérivés du thiophène présentent des propriétés antimicrobiennes . Cela fait de « this compound » un candidat potentiel pour le développement de médicaments antimicrobiens.

Propriétés Antifongiques

“this compound” peut être utilisé dans la synthèse d'agents antifongiques . Cela est dû aux propriétés antifongiques des dérivés de la pyrimidine .

Activité Antitumorale

Les pyrimidines, y compris « this compound », se sont avérées présenter une activité antitumorale . Cela en fait des candidats potentiels pour la recherche sur le traitement du cancer.

Applications en Science des Matériaux

Les dérivés du thiophène sont également utilisés dans la fabrication de diodes électroluminescentes en science des matériaux . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux matériaux pour les dispositifs électroniques.

Inhibiteurs de Corrosion

Les dérivés du thiophène sont utilisés comme inhibiteurs de la corrosion des métaux . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux inhibiteurs de corrosion.

Propriétés Antioxydantes

Les pyrimidines, y compris « this compound », présentent des propriétés antioxydantes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antioxydants.

Safety and Hazards

Mécanisme D'action

In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation.

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of CDK2, which is achieved through direct binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence cellular processes and contribute to the overall biological activity of the compound.

Transport and Distribution

Within cells and tissues, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is crucial for its activity. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. In the nucleus, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can influence gene expression, while in the mitochondria, it can affect cellular energy production .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZFVHHLFGHQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

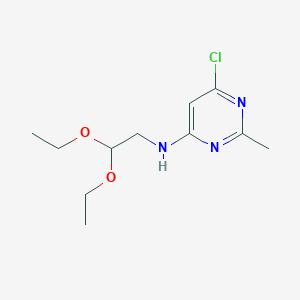

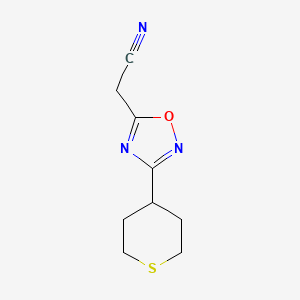

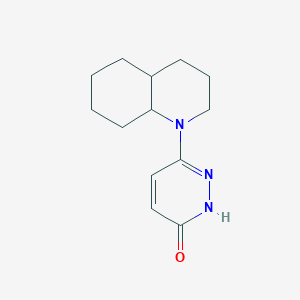

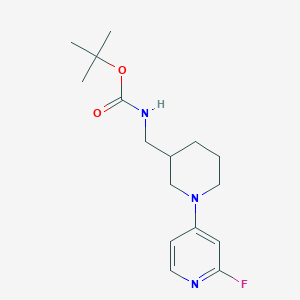

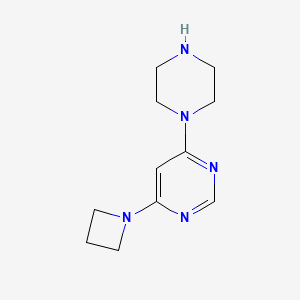

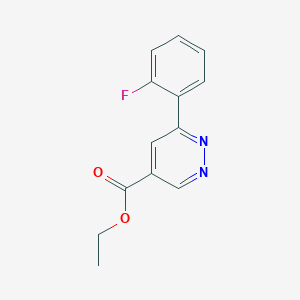

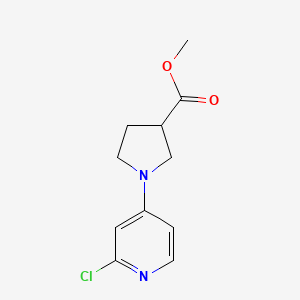

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)

![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)

![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)